Cacospongionolide F

Description

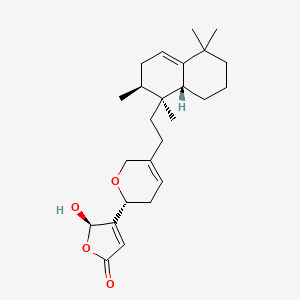

Structure

3D Structure

Properties

Molecular Formula |

C25H36O4 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2R)-3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H36O4/c1-16-7-9-19-20(6-5-12-24(19,2)3)25(16,4)13-11-17-8-10-21(28-15-17)18-14-22(26)29-23(18)27/h8-9,14,16,20-21,23,27H,5-7,10-13,15H2,1-4H3/t16-,20-,21+,23+,25-/m0/s1 |

InChI Key |

GWCZMTHDKIPBNV-HIENCCNZSA-N |

Isomeric SMILES |

C[C@H]1CC=C2[C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)O[C@H]4O)CCCC2(C)C |

Canonical SMILES |

CC1CC=C2C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2(C)C |

Synonyms |

cacospongionolide F |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Cacospongionolide F

Cacospongionolide F is a bioactive sesterterpene that has been isolated from the marine sponge Fasciospongia cavernosa. nih.gov This sponge, found in locations such as the Northern Adriatic Sea, is a rich source of various cacospongionolide-related compounds. nih.govmdpi.com The isolation of this compound from the crude extract of the sponge is achieved through standard chromatographic techniques. plos.org

Structural Elucidation

Spectroscopic Data Interpretation (e.g., NMR, MS)

The planar structure of this compound was initially proposed based on comprehensive spectroscopic data. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in piecing together the connectivity of the atoms within the molecule. core.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) establishes the molecular formula, which for this compound is C₂₅H₃₆O₄.

¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom, respectively. These spectra, often recorded in deuterated chloroform (B151607) (CDCl₃), reveal characteristic shifts and coupling constants that help to define the various structural fragments of the molecule, including the dehydrodecalin ring system and the γ-hydroxybutenolide moiety. rsc.org

Table 1: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values |

|---|---|---|

| HRMS | Molecular Formula | C₂₅H₃₆O₄ |

| ¹H NMR | Chemical Shifts (ppm) | Specific proton signals defining the structure |

| ¹³C NMR | Chemical Shifts (ppm) | Specific carbon signals defining the structure |

Modified Mosher's Method for Stereochemical Elucidation

Determining the absolute configuration of the stereogenic centers in this compound is a critical step in its structural elucidation. The modified Mosher's method is a powerful NMR-based technique employed for this purpose. nih.govnio.res.inresearchgate.net This method involves the chemical derivatization of the free hydroxyl groups in the molecule with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.orgumn.edu

The resulting diastereomeric esters exhibit subtle differences in their ¹H NMR spectra. By analyzing the chemical shift differences (Δδ values) of the protons near the newly formed ester linkage, the absolute stereochemistry of the carbinol center can be deduced. acs.orgumn.edu This meticulous analysis was instrumental in establishing the absolute configuration of this compound. nih.govresearchgate.net

Molecular Mechanics Studies for Dynamic Behavior Analysis

To understand the three-dimensional conformation and dynamic behavior of this compound, molecular mechanics studies are employed. nih.gov This computational method treats molecules as a collection of atoms held together by bonds that can be modeled using classical physics, often referred to as a "ball and spring" model. compchems.comnumberanalytics.com

By calculating the potential energy of different molecular conformations, researchers can identify the most stable, low-energy structures. numberanalytics.comlibretexts.org For this compound, a molecular mechanics study of its dehydrodecalin ring was conducted. This analysis helped to explain the observed differences in dynamic behavior between this compound and a structurally related compound, mamanuthaquinone. nih.gov Such studies provide valuable insights into how the molecule's shape and flexibility might influence its biological activity. compchems.comlibretexts.org

Chemical Synthesis and Analog Generation

Total Synthesis Strategies of Cacospongionolide F

The total synthesis of (-)-Cacospongionolide F has been successfully achieved, confirming its relative and absolute stereochemistry. acs.orgacs.org The synthetic route provides a pathway to create analogs of this natural product, which can be used to explore its biological activity. acs.orgnih.gov

Diastereochemically Divergent Synthesis Approach

A key strategy employed in the total synthesis of (-)-Cacospongionolide F is a diastereochemically divergent approach. acs.orgnih.gov This method involves the separate synthesis of the molecule's main subunits, which are then combined. This approach is advantageous as it allows for the independent control of stereochemistry in each fragment, simplifying the process of creating different stereoisomers. nih.gov This flexibility is crucial for investigating the structure-activity relationships of this compound and its analogs. acs.org

The divergent strategy relies on the independent synthesis of two key building blocks: the racemic dehydrodecalin moiety and an enantiopure γ-hydroxybutenolide fragment. By controlling the stereochemistry of each piece separately before they are joined, chemists can efficiently generate different isomers of the final product. This modularity is a powerful tool for exploring how the three-dimensional arrangement of atoms in this compound affects its biological function. nih.gov The absolute configuration of key intermediates in the synthesis has been confirmed through techniques such as X-ray crystallography. acs.org

The synthesis of the racemic trans-dehydrodecalin core of this compound starts from a known bicyclic ketone precursor. acs.org A key step involves the conjugate addition of a methylcopper-(I)-BF₃ species to an enone, which establishes the geminal dimethyl-substituted ketone. acs.org This ketone is then subjected to reduction and selective silylation to yield a secondary alcohol, a crucial intermediate for the subsequent coupling reaction. acs.org

Table 1: Key Steps in the Synthesis of the Dehydrodecalin Moiety

| Step | Reactants | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Bicyclic enone | Methylcopper-(I)-BF₃, tributylphosphine | Geminal β-dimethylated ketone | High |

| 2 | Geminal β-dimethylated ketone | LiAlH₄ | Diol | - |

The enantiopure γ-hydroxybutenolide fragment is another critical component of this compound. Its synthesis is achieved through a sequence of reactions that establish the correct stereochemistry. Current time information in Bangalore, IN.psu.edu The γ-hydroxybutenolide moiety is a common feature in a number of bioactive marine natural products and is often crucial for their biological activity. nio.res.innih.govresearchgate.net In the synthesis of this compound, a furan (B31954) ring is used as a masked version of the γ-hydroxybutenolide. clockss.org This furan is later converted to the desired lactone in the final steps of the synthesis. clockss.orgacs.org

A pivotal step in creating the enantiopure γ-hydroxybutenolide fragment is asymmetric epoxidation. Current time information in Bangalore, IN. This reaction uses a chiral catalyst to introduce an epoxide group with a specific three-dimensional orientation. catalysis.blogorganic-chemistry.org The Sharpless asymmetric epoxidation is a well-established and powerful method for this transformation, often employing a titanium-based catalyst and a chiral tartrate ester to achieve high enantiomeric excess. researchgate.net This control over stereochemistry is fundamental to the entire synthetic strategy. researchgate.net

Following the asymmetric epoxidation, the resulting epoxide undergoes a regioselective ring-opening reaction. Current time information in Bangalore, IN. The conditions of this reaction, whether acidic or basic, determine which carbon of the epoxide is attacked by the nucleophile. d-nb.infolibretexts.org This step is crucial for installing the necessary functional groups in the correct positions. mdpi.comrsc.orgscielo.org.mx The subsequent oxidation of the resulting alcohol leads to the formation of the α,β-unsaturated lactone, completing the synthesis of the γ-hydroxybutenolide fragment. rsc.org

Synthesis of Enantiopure γ-Hydroxybutenolide Fragment

Fragment Coupling Methodologies

The total synthesis of (–)-cacospongionolide F utilizes a diastereochemically divergent strategy that dissects the target molecule into two primary subunits. These key intermediates are a racemic trans-dehydrodecalin moiety and an enantiopure γ-hydroxybutenolide fragment. The γ-hydroxybutenolide portion is often masked as a more stable furyl group during the coupling stages. clockss.org This fragment-based approach allows for the independent construction and purification of the major structural components before they are joined together in the final stages of the synthesis.

The crucial carbon-carbon bond that links the dehydrodecalin core and the γ-hydroxybutenolide side chain in this compound is constructed using a B-alkyl Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for forming C(sp³)–C(sp²) bonds. nih.gov The B-alkyl Suzuki-Miyaura coupling offers advantages such as mild reaction conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

In the synthesis of (–)-cacospongionolide F, the dehydrodecalin triflate fragment is coupled with a hydroxybutenolide boronate fragment. The reaction proceeds in high yield and is a pivotal step in the synthetic sequence. A similar strategy has been employed in the synthesis of the related natural product, (+)-cacospongionolide B. clockss.org

Table 1: Reaction Conditions for B-Alkyl Suzuki–Miyaura Coupling in this compound Synthesis

| Component | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Fragment 1 | Dehydrodecalin triflate | Electrophilic partner | |

| Fragment 2 | Hydroxybutenolide boronate | Nucleophilic partner | |

| Catalyst | PdCl₂(dppf) | Palladium catalyst for cross-coupling | |

| Base | Aqueous cesium carbonate | Activates the boronate species |

| Yield | 83% | Efficiency of the coupling step | |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives is crucial for understanding the structure-activity relationships (SAR) of a bioactive compound. While specific reports on the synthesis of this compound analogues are limited, the strategies developed for related compounds like Cacospongionolide B and E provide a clear blueprint for accessing such derivatives. researchgate.netnih.gov The primary goal of synthesizing these analogues is often to investigate their interaction with biological targets, such as the enzyme phospholipase A2 (sPLA2). nih.govresearchgate.net

The divergent synthetic strategy employed for the cacospongionolides is inherently well-suited for structural diversification. Since the dehydrodecalin and γ-hydroxybutenolide fragments are prepared separately, each can be modified independently before the key fragment coupling step. This flexibility allows for the systematic alteration of different parts of the molecule. For example, creating conformationally restricted analogues of Cacospongionolide B has been used to study how the molecule's shape influences its ability to inhibit secretory phospholipase A2. brooklyn.edu This approach enables a detailed exploration of the pharmacophore and can lead to the development of more potent or selective compounds.

A successful total synthesis provides a validated pathway that can be adapted to create a broader family of related structures, thereby expanding the natural product's chemotype. nih.gov The synthetic route to this compound furnishes a new entry point for extending this class of sesterterpenoids, which are known for their potential as phospholipase A2 inhibitors. nih.govacs.orgresearchgate.net By applying and modifying the established synthetic methodologies, researchers can generate novel structures that are not accessible through isolation from natural sources. The synthesis of various analogues of Cacospongionolide B and E demonstrates the practical application of this principle, contributing to a deeper understanding of the chemical space occupied by the cacospongionolide family. researchgate.netnih.gov

Biosynthetic Postulations and Pathways

The complete biosynthetic pathway of this compound in its natural source, the marine sponge Fasciospongia cavernosa, has not been fully elucidated through direct enzymatic or genetic studies. However, based on the well-established principles of terpenoid biosynthesis and the structures of related sesterterpenoids, a plausible biosynthetic route can be postulated. researchgate.netresearchgate.net

The biosynthesis is believed to commence from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These units are condensed by prenyltransferase enzymes to form the linear C25 precursor of all sesterterpenoids, geranylfarnesyl pyrophosphate (GFPP). researchgate.netresearchgate.net

Following the formation of GFPP, the key step is a series of cyclizations initiated by a terpene cyclase. For sesterterpenoids possessing the scalarane-type skeleton, which is structurally related to the dehydrodecalin core of this compound, this involves a cascade of ring closures of the linear C25 precursor. researchgate.netnih.gov It is hypothesized that the polycyclic core of this compound is assembled through a similar enzymatic cyclization of GFPP.

Subsequent to the formation of the carbocyclic framework, a series of oxidative modifications, known as tailoring reactions, are thought to occur to yield the final structure of this compound. A key feature of many cacospongionolides and related marine natural products is the γ-hydroxybutenolide moiety. nih.gov The total synthesis of this compound and its analogue, cacospongionolide B, often utilizes a furan precursor that is subsequently oxidized to form the γ-hydroxybutenolide ring. clockss.org This synthetic strategy may mimic the natural biosynthetic process, suggesting that a furan-containing intermediate is generated and then enzymatically oxidized, possibly via an endoperoxide intermediate, to produce the butenolide structure observed in the final natural product. clockss.org

The structural diversity among the cacospongionolide family likely arises from variations in these late-stage tailoring reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, which would account for the different oxidation and substitution patterns observed. rsc.org

Molecular and Cellular Pharmacology of Cacospongionolide F

Mechanisms of Anti-inflammatory Activity

Cacospongionolide F, a sesterterpene isolated from the marine sponge Fasciospongia cavernosa, demonstrates significant anti-inflammatory properties. Its primary mechanism of action revolves around the modulation of the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. plos.org

Inhibition of Nuclear Factor-κB (NF-κB) Activation

Nuclear factor-κB is a protein complex that acts as a transcription factor and is pivotal in regulating the expression of genes involved in inflammation and immune responses. wikipedia.org In resting cells, NF-κB is held in an inactive state in the cytoplasm by a family of inhibitory proteins, most notably IκBα. wikipedia.orgmdpi.com Upon stimulation by various pro-inflammatory signals, the IκBα protein is phosphorylated and subsequently degraded, allowing the active NF-κB complex to translocate into the nucleus. wikipedia.org Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of pro-inflammatory genes. mdpi.comnih.gov

This compound exerts its anti-inflammatory effects by intervening in this activation process. Research indicates that cacospongionolides inhibit NF-κB activation, thereby preventing the cascade of downstream inflammatory events. plos.org This inhibitory action is central to the compound's ability to suppress the production of multiple inflammatory mediators.

The inhibition of NF-κB activation by this compound leads to the suppressed expression of key pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are typically not present in resting cells but are rapidly synthesized in response to inflammatory stimuli, a process largely controlled by NF-κB. medchemexpress.com

Studies on the closely related compound, Cacospongionolide B, in zymosan-stimulated mouse peritoneal macrophages, have shown a potent downregulation of both iNOS and COX-2 protein expression. nih.govnih.govcapes.gov.br This effect is not due to a direct inhibition of the enzymes' catalytic activity but rather a suppression of their gene expression. nih.gov By preventing the transcription of the genes for iNOS and COX-2, this compound effectively reduces the cellular capacity to produce key inflammatory mediators.

As a direct consequence of downregulating iNOS and COX-2 expression, this compound decreases the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). iNOS is responsible for the synthesis of large quantities of NO, a signaling molecule that plays a significant role in inflammation and septic shock when overproduced. diva-portal.org COX-2 is the enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, with PGE2 being a primary mediator of inflammation, pain, and fever. diva-portal.orgjbiochemtech.commdpi.com

Research on Cacospongionolide B demonstrated a concentration-dependent reduction in both nitrite (B80452) (a stable metabolite of NO) and PGE2 levels in stimulated macrophages. nih.gov This confirms that the suppression of enzyme expression translates directly into a functional reduction of their inflammatory products.

Table 1: Inhibitory Effect of Cacospongionolide B on Inflammatory Mediator Production Data from zymosan-stimulated mouse peritoneal macrophages.

| Mediator | IC₅₀ (μM) |

| Nitrite (NO) | 0.8 |

| Prostaglandin E₂ (PGE₂) | 0.5 |

| Source: Adapted from Posadas et al., 2003. nih.gov |

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine whose expression is also heavily regulated by the NF-κB pathway. brieflands.com It is a crucial mediator in the development of many chronic inflammatory conditions. nih.gov this compound has been shown to suppress the expression and levels of TNF-α.

Detailed investigations into Cacospongionolide B revealed that the compound reduces both TNF-α mRNA expression and the subsequent release of the cytokine from stimulated macrophages. nih.govnih.gov This effect was observed in both mouse peritoneal macrophages and human monocytes. nih.gov The inhibition of TNF-α production represents a key aspect of the compound's broad anti-inflammatory profile, as it curtails a major upstream driver of the inflammatory cascade. nih.govnih.gov

Table 2: Inhibitory Effect of Cacospongionolide B on TNF-α Production Data from zymosan-stimulated mouse peritoneal macrophages.

| Mediator | IC₅₀ (μM) |

| TNF-α | 0.4 |

| Source: Adapted from Posadas et al., 2003. nih.gov |

The mechanism by which cacospongionolides inhibit NF-κB activation involves interference with the degradation of its inhibitor, IκB-α. nih.govnih.gov The critical step leading to IκB-α degradation is its phosphorylation at specific serine residues (Ser32 and Ser36) by the IκB kinase (IKK) complex. wikipedia.orgmdpi.com

Studies on Cacospongionolide B have shown that it impairs this crucial phosphorylation step. nih.govnih.gov By preventing the phosphorylation of IκB-α, the compound blocks the signal for its degradation. Consequently, IκB-α protein levels are maintained or even enhanced within the cytoplasm, where it continues to sequester NF-κB, keeping it in its inactive state. nih.gov This action effectively halts the signaling pathway upstream of NF-κB's release and nuclear translocation.

The ultimate step in NF-κB activation is the translocation of the freed p50/p65 dimer into the nucleus and its subsequent binding to DNA response elements to initiate gene transcription. wikipedia.orgmdpi.com As a result of preventing IκB-α degradation, cacospongionolides effectively inhibit the nuclear translocation of NF-κB. plos.orgnih.govnih.gov

Electrophoretic mobility shift assays (EMSA) have confirmed that treatment with Cacospongionolide B causes a concentration-dependent inhibition of NF-κB-DNA binding activity in nuclear extracts of stimulated macrophages. nih.gov By preventing the nuclear entry and DNA binding of NF-κB subunits like p50 and p65, this compound ensures that the transcription of pro-inflammatory genes such as those for iNOS, COX-2, and TNF-α is not initiated. plos.orgnih.gov

Potential Modulation of Other Inflammatory Mediators

The anti-inflammatory effects of cacospongionolides are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The closely related analogue, Cacospongionolide B, has been shown to exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB). nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. plos.orgnih.gov

Inhibition of the NF-κB pathway by cacospongionolides leads to the suppression of several downstream inflammatory mediators. nih.gov Research on Cacospongionolide B has demonstrated that its inhibition of NF-κB activation results in the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.govnih.gov This, in turn, leads to a decrease in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are pivotal mediators in the inflammatory process. nih.gov Furthermore, cacospongionolides have been shown to reduce the expression and levels of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govnih.gov The mechanism involves impairing the phosphorylation of the NF-κB inhibitory protein, IκB-α, which prevents the translocation of NF-κB to the nucleus. nih.gov These findings, primarily from studies on Cacospongionolide B, suggest that this compound likely shares a similar mechanism of modulating these inflammatory mediators due to their structural similarity. mdpi-res.com

Interaction with Phospholipase A2 (PLA2) Inhibition (Comparative Studies)

Cacospongionolides, including this compound, are recognized as inhibitors of phospholipase A2 (PLA2), an enzyme critical to the initiation of the inflammatory cascade by releasing arachidonic acid from membrane phospholipids. plos.orgnih.gov These compounds show a degree of selectivity, preferentially inhibiting secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). researchgate.netnih.gov

Comparative studies have been conducted to evaluate the potency of cacospongionolides against other known PLA2 inhibitors, such as manoalide (B158911). Research on Cacospongionolide B demonstrated that its potency against human synovial sPLA2 (group II) is comparable to that of manoalide. nih.govnio.res.in For instance, the IC50 value for Cacospongionolide B against human synovial PLA2 was reported to be 4.3 µM, similar to manoalide's IC50 of 3.9 µM. nio.res.in Cacospongionolide E was found to be a potent inhibitor of human synovial PLA2 with an IC50 of 1.4 µM. researchgate.net While specific IC50 values for this compound are not as commonly cited in this direct comparison, the class of compounds is known for this activity. researchgate.net The inhibitory action is thought to involve the γ-hydroxybutenolide moiety, a key structural feature of these molecules. researchgate.net However, studies on synthetic analogues have suggested that the interaction with the enzyme is complex and enantiospecific, and may not be solely dependent on the γ-hydroxybutenolide group. researchgate.net

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| Cacospongionolide B | Human Synovial PLA2 | 4.3 | nio.res.in |

| Cacospongionolide B | Pancreatic PLA2 | 4.0 | nio.res.in |

| Cacospongionolide E | Human Synovial PLA2 | 1.4 | researchgate.net |

| Manoalide | Human Synovial PLA2 | 3.9 | nio.res.in |

Mechanisms of Anticancer Activity

This compound has demonstrated notable anticancer properties, primarily through the induction of programmed cell death, or apoptosis, in various cancer cell lines. plos.orgscispace.com

Induction of Apoptosis in Cancer Cell Lines

This compound has been shown to be a potent inducer of apoptosis in several human cancer cell lines. plos.org Studies have documented its efficacy in breast carcinoma (T47D), colon carcinoma (HCT116), and cervical carcinoma (HeLa) cells. plos.org The compound reduces cell viability in a concentration-dependent manner, with IC50 values varying between different cell lines, indicating a range of sensitivities. plos.org For example, the IC50 values for this compound have been reported to be 0.030 µM in T47D cells and 4.49 µM in HeLa cells. plos.org The induction of apoptosis is confirmed by assays such as DNA fragmentation and analysis of morphological changes like membrane blebbing.

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| T47D | Breast Carcinoma | 0.030 | plos.org |

| A431 | Epidermoid Carcinoma | 0.089 | plos.org |

| HCT116 | Colon Carcinoma | 3.697 | plos.org |

| HeLa | Cervical Carcinoma | 4.49 | plos.org |

The apoptotic mechanism of this compound involves the intrinsic or mitochondrial pathway. plos.org A key event in this pathway is the disruption of the mitochondrial transmembrane potential (ΔΨm), which has been observed in cells treated with the compound. plos.org This loss of mitochondrial integrity is a critical early signal in apoptosis. plos.org

Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway. plos.orgoatext.com It has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of pro-apoptotic proteins like Bax. plos.orgoatext.com The resulting increase in the Bax/Bcl-2 ratio is a well-established trigger for mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. oatext.combrieflands.combrieflands.com

This compound's anticancer activity is also linked to its ability to modulate cell cycle regulators, leading to cell cycle arrest. The cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the cell through its different phases. praxilabs.comkhanacademy.org Inhibitors of this process, such as p21Waf1/Cip1, can halt the cell cycle in response to cellular stress, preventing the proliferation of damaged cells. frontiersin.orgnih.govmdpi.com

While detailed studies on the specific cyclins or CDKs directly targeted by this compound are limited, its induction of apoptosis has been shown to be p53-independent. plos.org This is a significant finding, as p53 is a major tumor suppressor that often triggers the expression of cell cycle inhibitors like p21. khanacademy.org The ability of this compound to induce apoptosis without the need for functional p53 suggests it could be effective against tumors with p53 mutations, which are common in many cancers. The arrest of the cell cycle prevents cancer cells from dividing and can make them more susceptible to apoptosis. frontiersin.org

The final execution phase of apoptosis induced by this compound is dependent on the activation of caspases, a family of cysteine proteases. plos.org Studies have shown that treatment with this compound leads to the activation of effector caspases, such as caspase-3. plos.org The presence of cleaved (active) caspase-3 is a hallmark of apoptosis. novusbio.comresearchgate.net The critical role of these enzymes is underscored by the finding that a pan-caspase inhibitor, Z-VAD-fmk, can prevent the cell death induced by this compound. plos.org This confirms that the compound's apoptotic effect is channeled through a caspase-dependent pathway, where activated caspases dismantle the cell by cleaving key cellular substrates. plos.org

Inhibition of Anti-Apoptotic Proteins (e.g., Survivin, Bcl-2, IAPs)

This compound exerts its pro-apoptotic effects by targeting key proteins that are instrumental in cancer cell survival. The mechanism involves the downregulation of several anti-apoptotic proteins that typically prevent the initiation of programmed cell death. In various human cancers, the overexpression of proteins such as Survivin, B-cell lymphoma-2 (Bcl-2), and other inhibitors of apoptosis proteins (IAPs) is a common survival strategy. nih.govnih.gov Survivin, the smallest member of the IAP family, is involved in regulating both cell division and apoptosis and is widely expressed in tumor tissues but not in normal, differentiated tissues. nih.gov Bcl-2 and related proteins act as guardians of the mitochondrial pathway of apoptosis, preventing the release of critical factors that trigger cell death. nih.gov

Research has demonstrated that treatment with cacospongionolide significantly inhibits the expression of these crucial survival proteins. researchgate.net Specifically, studies have shown that exposure to cacospongionolide leads to a marked reduction in the levels of Survivin, Bcl-2, and other IAPs. researchgate.net By suppressing these inhibitors, this compound effectively lowers the threshold for apoptosis induction, sensitizing cancer cells to death signals. This targeted inhibition is a key component of its anticancer activity, as it dismantles the primary defenses that malignant cells use to evade apoptosis. nih.gov

Loss of Mitochondrial Transmembrane Potential

A critical event in the intrinsic pathway of apoptosis is the disruption of mitochondrial function, particularly the loss of the mitochondrial transmembrane potential (ΔΨm). plos.org The ΔΨm is an essential component of energy storage during oxidative phosphorylation, and its maintenance is vital for cellular ATP production. plos.org A sustained drop in ΔΨm is considered an early and often irreversible step towards apoptosis. plos.orgresearchgate.net

Studies on human carcinoma cell lines, including HeLa (cervix carcinoma) and HCT116 (colon carcinoma), have shown that this compound induces a significant and concentration-dependent loss of mitochondrial transmembrane potential. plos.orgresearchgate.net This effect is an early signaling event in the apoptotic cascade triggered by the compound. researchgate.net The disruption of the mitochondrial potential indicates that this compound's mechanism of action involves directly or indirectly targeting the mitochondria, leading to the initiation of the downstream events of apoptosis. plos.org

DNA Fragmentation and Migration

The terminal phase of apoptosis is characterized by distinct morphological and biochemical changes, including the breakdown of the cell's nuclear DNA. researchgate.net This process, known as DNA fragmentation, involves the cleavage of DNA into smaller fragments, which can be visualized as a characteristic "ladder" pattern in gel electrophoresis or as a "comet tail" in comet assays. plos.org

Treatment of human breast carcinoma cells (T47D) with this compound for 24 hours results in a significant increase in both DNA migration and fragmentation. plos.orgresearchgate.net In one study, exposure to the compound led to a nearly 40% increase in DNA fragmentation compared to untreated control cells. researchgate.net This extensive DNA damage is a definitive marker of apoptosis, confirming that this compound is a potent inducer of programmed cell death in susceptible cancer cell lines. plos.org

Influence on NF-κB Pathway in Cancer Context

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a critical role in regulating immune responses, inflammation, and cell survival. nih.govplos.org In many types of cancer, the NF-κB pathway is constitutively active, where it functions to prevent apoptosis and promote cell survival, thus contributing to tumor progression and resistance to therapy. nih.govplos.org

Cacospongionolide is known to inhibit the activation of the NF-κB pathway. researchgate.netplos.org This inhibition is a crucial aspect of its pro-apoptotic mechanism in the cancer context. plos.org Research has shown that the apoptotic effects induced by cacospongionolide in cancer cells, such as the loss of mitochondrial membrane potential and DNA fragmentation, parallel the inhibition of the nuclear levels of p50 and p65, which are the primary subunits of NF-κB. plos.orgresearchgate.net By blocking NF-κB activation, this compound prevents the transcription of NF-κB's target anti-apoptotic genes (like Bcl-2 and IAPs), thereby promoting cell death. nih.gov This mechanism highlights the compound's ability to counteract a key survival pathway frequently exploited by cancer cells. nih.govplos.org

Other Reported Biological Activities (Mechanistic Aspects)

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated notable antimicrobial activity. ontosight.aiacs.org This bioactivity is attributed to its sesterterpene structure, a class of compounds known for possessing antibacterial and antifungal properties. ontosight.ai The mechanism of action for related phenolic compounds often involves disrupting the bacterial cell membrane, leading to increased permeability and subsequent leakage of cellular contents, or interfering with DNA synthesis. mdpi.commdpi.com

Specifically, this compound has been shown to be effective against Gram-positive bacteria. acs.org It is inactive against the tested Gram-negative bacterium, Escherichia coli, and the fungus, Candida albicans, suggesting a degree of selectivity in its antimicrobial action. acs.org The lack of activity against Gram-negative bacteria may be related to the high phospholipid content of their protective outer membrane. mdpi.com

Interactive Data Table: Antimicrobial Activity of this compound

| Test Organism | Type | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | Gram-positive bacterium | Active | 0.78 µg/mL | acs.org |

| Micrococcus luteus | Gram-positive bacterium | Active | 0.78 µg/mL | acs.org |

| Escherichia coli | Gram-negative bacterium | Inactive | Not Applicable | acs.org |

| Candida albicans | Fungus | Inactive | Not Applicable | acs.org |

Cytotoxicity (General)

This compound, a sesterterpenoid derived from marine sponges, has been a subject of investigation for its cytotoxic properties against various cancer cell lines. Studies have demonstrated that related compounds, such as cacospongionolide, exhibit significant bioactivity, inducing apoptosis in several human carcinoma cell lines. fortunejournals.comcnr.it The mechanism of cell death is often linked to the induction of programmed cell death, or apoptosis, rather than necrosis.

Research has shown that cacospongionolide is effective against human breast cancer (T47D), human cervical cancer (HeLa), human colon carcinoma (HCT116), and human epidermoid carcinoma (A431) cells. fortunejournals.comcnr.itplos.org The cytotoxic effect is characterized by hallmark features of apoptosis, including DNA fragmentation and changes in mitochondrial membrane potential. plos.org For instance, treatment of T47D cells with cacospongionolide resulted in a significant increase in DNA migration and fragmentation. plos.org However, not all studies have reported positive cytotoxic activity. In one evaluation, isolates tested against a panel of human tumor cell lines including K562 (leukemia), HCT116 (colon), Hep3B (hepatocellular carcinoma), A-549 (lung), and Jurkat (T-cell leukemia) were found to be inactive, with IC₅₀ values greater than 10 μM. mdpi.com This suggests that the cytotoxic effects may be cell-line specific or dependent on the specific structural analogue of cacospongionolide being tested.

Table 1: Cytotoxic Activity of Cacospongionolide and Related Compounds against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Observed Effect | Reference(s) |

|---|---|---|---|---|

| T47D | Breast Carcinoma | Cacospongionolide | Apoptosis induction, DNA fragmentation | fortunejournals.com, cnr.it, plos.org |

| HCT116 | Colon Carcinoma | Cacospongionolide | Apoptosis induction, mitochondrial dysfunction | fortunejournals.com, cnr.it, plos.org |

| HeLa | Cervical Carcinoma | Cacospongionolide | Apoptosis induction, mitochondrial dysfunction | fortunejournals.com, cnr.it, plos.org |

| A431 | Epidermoid Carcinoma | Cacospongionolide | Apoptosis induction | fortunejournals.com, cnr.it, plos.org |

Putative Molecular Targets and Pathways

The biological activities of this compound and its analogues are attributed to their interaction with specific molecular targets and the subsequent modulation of critical signaling pathways. A primary pathway implicated in the action of cacospongionolides is the nuclear factor-kappa B (NF-κB) signaling cascade. plos.orgmdpi.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its persistent activation is a hallmark of many cancers. plos.org

Cacospongionolides have been shown to inhibit the activation of NF-κB. plos.orgresearchgate.net This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby suppressing the expression of anti-apoptotic proteins such as Survivin and Bcl-2. plos.org Furthermore, the induction of apoptosis by these compounds involves the mitochondrial pathway. plos.org Treatment of cancer cells with cacospongionolide leads to a significant loss of mitochondrial transmembrane potential, which is an early and critical event in the apoptotic cascade. plos.org This disruption of mitochondrial function contributes to the release of pro-apoptotic factors and the ultimate execution of cell death.

A key molecular target for this compound is the enzyme phospholipase A2 (PLA2). researchgate.net PLA2s are a superfamily of enzymes that catalyze the hydrolysis of phospholipids, leading to the production of arachidonic acid and other lipid mediators involved in inflammation. nih.gov this compound has demonstrated inhibitory activity against both human synovial PLA2 (hsPLA2) and pancreatic PLA2. researchgate.net

The anti-inflammatory effects of related compounds, like Cacospongionolide B, are linked to this enzyme inhibition. By blocking PLA2, these sesterterpenoids can prevent the cascade of inflammatory events. researchgate.netnih.gov The mechanism of inhibition for some analogues is believed to involve a covalent modification of the enzyme. researchgate.net Beyond direct PLA2 inhibition, cacospongionolides also affect other enzymes involved in the inflammatory response downstream of NF-κB activation. For example, Cacospongionolide B has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes, in mouse peritoneal macrophages. researchgate.netnih.gov This effect is a consequence of inhibiting the NF-κB pathway, which controls the transcription of these enzymes. nih.gov

Table 2: Enzyme Inhibition Profile of this compound and Related Compounds

| Enzyme | Compound | Effect | Associated Pathway | Reference(s) |

|---|---|---|---|---|

| Human Synovial PLA2 (hsPLA2) | This compound | Inhibition | Inflammation | researchgate.net |

| Pancreatic PLA2 | This compound | Inhibition | Inflammation | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Cacospongionolide B | Downregulation of expression | NF-κB Signaling | researchgate.net, nih.gov |

While direct binding studies to specific cell surface receptors are not extensively detailed for this compound, its mechanism of action involves the modulation of signaling pathways that are typically initiated by receptor activation. The inhibition of the NF-κB pathway by cacospongionolides is a prime example of this modulation. nih.gov The NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) binding to their respective receptors. nih.gov

Studies on Cacospongionolide B have shown that it can reduce the expression and levels of TNF-α. researchgate.netnih.gov By reducing the levels of this cytokine, the compound indirectly modulates the activation of the TNF-α receptor-mediated signaling cascade. Furthermore, the inhibition of PLA2 can be considered a form of receptor pathway modulation, as some secretory PLA2s (sPLA2) can act as ligands for specific receptors, and their enzymatic products can activate G-protein coupled receptors. nih.gov By inhibiting PLA2, cacospongionolides interfere with these signaling events. The ability of Cacospongionolide B to inhibit NF-κB-DNA binding and the nuclear translocation of the transcription factor demonstrates a potent intervention in a major signaling hub that integrates inputs from multiple cell surface receptors. nih.gov

Preclinical Research and Biological Evaluation

In Vitro Studies

Cell Line Models

Cacospongionolide F has been the subject of in vitro investigations to elucidate its biological activities, primarily focusing on its anti-inflammatory and anticancer potential. These studies have employed a variety of cell line models, including macrophages and several human carcinoma cell lines.

In the context of inflammation, research has utilized macrophage cell lines to study the effects of this compound and its related compounds. For instance, studies on the related compound cacospongionolide B have been conducted on mouse peritoneal macrophages stimulated with inflammatory agents like zymosan. researchgate.netnih.gov These models are crucial for understanding how these compounds modulate the inflammatory response at a cellular level.

For evaluating its anticancer properties, this compound and its analogs have been tested against a panel of human carcinoma cell lines. plos.orgnih.govresearchgate.net These include:

T47D (human breast carcinoma): Used to assess cytotoxicity and the induction of apoptosis. plos.orgnih.govresearchgate.net

A431 (human epidermoid carcinoma): Employed to determine the compound's effect on cell viability. plos.orgnih.gov

HeLa (human cervix carcinoma): Utilized in studies investigating the apoptotic signaling pathway. plos.orgnih.govresearchgate.net

HCT116 (human colon carcinoma): Another model for examining the pro-apoptotic effects of these marine sesterterpenoids. plos.orgnih.govresearchgate.net

These cell line studies have demonstrated that cacospongionolide compounds can reduce cancer cell viability in a concentration-dependent manner. plos.orgnih.gov

Quantification of Inflammatory Mediators (NO, PGE2, TNF-α)

A significant aspect of the preclinical evaluation of this compound and its related compounds is their ability to modulate key inflammatory mediators. Research has consistently shown that these compounds can suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), all of which are pivotal in the inflammatory cascade. nih.gov

The mechanism behind this suppression is linked to the inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively. researchgate.netnih.govnih.gov For example, the related compound cacospongionolide B has been shown to downregulate the expression of iNOS and COX-2 in mouse peritoneal macrophages, leading to a decrease in NO and PGE2 production. researchgate.netnih.gov This compound also reduces the mRNA expression and subsequent levels of TNF-α. researchgate.netnih.gov

These inhibitory effects on inflammatory mediators are believed to be a consequence of the compound's ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes. researchgate.netnih.govplos.orgnih.gov Studies have shown that cacospongionolide B can impair the phosphorylation of the NF-κB inhibitory protein (IκB-α) and enhance its expression, thereby preventing the translocation of NF-κB to the nucleus. nih.govnih.gov

The potent anti-inflammatory properties are highlighted by the low IC50 values observed for the inhibition of TNF-α production, which are in the submicromolar range.

Table 1: In Vitro Effects of Cacospongionolide Analogs on Inflammatory Mediators

| Compound | Cell Line | Stimulus | Mediator Inhibited | Effect | Reference |

|---|---|---|---|---|---|

| Cacospongionolide B | Mouse Peritoneal Macrophages | Zymosan | NO, PGE2, TNF-α | Decreased production/expression | researchgate.netnih.govnih.gov |

| Cacospongionolide B | Mouse Peritoneal Macrophages | Zymosan | TNF-α | IC50 in submicromolar range |

Apoptosis Assays

The pro-apoptotic activity of this compound and its analogs has been extensively investigated using a variety of assays in human carcinoma cell lines. plos.orgnih.gov These studies have provided evidence that these compounds induce a form of programmed cell death, which is a desirable characteristic for potential anticancer agents. plos.orgnih.govresearchgate.net

Key findings from these apoptosis assays include:

DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation has been observed and quantified. In T47D cells, treatment with a cacospongionolide compound (10 µg/ml) for 24 hours resulted in a significant increase in DNA fragmentation, approximately 40% compared to untreated control cells. plos.orgnih.gov This has been qualitatively confirmed using comet assays and agarose (B213101) gel electrophoresis, which show increased DNA migration and the characteristic ladder pattern of oligonucleosomal fragmentation. plos.orgnih.govresearchgate.net

Cell Viability: Assays such as the MTT assay have been used to determine the concentration-dependent reduction in cell viability across different cancer cell lines. The IC50 values for cacospongionolide compounds have been reported to be in the range of 0.030 to 4.49 µM, depending on the specific cell line. plos.org

Mitochondrial Transmembrane Potential (ΔΨm): A significant and concentration-dependent loss of mitochondrial transmembrane potential, which is an early event in the apoptotic signaling cascade, has been demonstrated in HCT116 and HeLa cells following treatment with cacospongionolide compounds. plos.orgnih.govresearchgate.net

Western Blot Analysis: This technique has been used to show that cacospongionolide compounds can cause an increased expression of pro-apoptotic proteins in HCT116 and HeLa cells. plos.orgnih.govresearchgate.net Furthermore, these compounds have been shown to downregulate anti-apoptotic proteins such as Bcl-2.

These collective findings from various apoptosis assays strongly suggest that this compound and related compounds induce apoptosis in cancer cells through mechanisms that involve the mitochondrial pathway and modulation of apoptotic proteins. plos.orgnih.gov

Enzyme Activity Assays

The biological activity of this compound and its analogs has been further characterized through various enzyme activity assays, primarily focusing on enzymes involved in inflammation.

Phospholipase A2 (PLA2): Cacospongionolide compounds were initially reported to be inhibitors of PLA2 activity in human neutrophils. plos.orgnih.gov Specifically, cacospongionolide B has been shown to be an inhibitor of secretory PLA2 (sPLA2). nih.govresearchgate.net This inhibition of sPLA2 is a key mechanism contributing to the anti-inflammatory effects of these compounds. nih.gov

Cyclooxygenase (COX): While cacospongionolide compounds inhibit the production of prostaglandins, this is primarily achieved by suppressing the expression of the COX-2 enzyme rather than by directly inhibiting its activity. researchgate.netnih.govnih.gov

Inducible Nitric Oxide Synthase (iNOS): Similar to COX-2, the reduction in nitric oxide production by cacospongionolide compounds is due to the downregulation of iNOS expression, not direct enzymatic inhibition. researchgate.netnih.govnih.gov

The inhibition of sPLA2 by cacospongionolide B is selective over cytosolic PLA2 (cPLA2), and its potency on the human synovial enzyme (group II) is comparable to that of manoalide (B158911), a well-known sPLA2 inhibitor. nih.gov

Table 2: Enzyme Inhibition by Cacospongionolide Analogs

| Compound | Enzyme | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Cacospongionolide B | Secretory Phospholipase A2 (sPLA2) | Inhibition | Direct inhibition | nih.govresearchgate.net |

| Cacospongionolide B | Cyclooxygenase-2 (COX-2) | Reduced Activity | Downregulation of expression | researchgate.netnih.govnih.gov |

| Cacospongionolide B | Inducible Nitric Oxide Synthase (iNOS) | Reduced Activity | Downregulation of expression | researchgate.netnih.govnih.gov |

In Vivo Studies (Animal Models)

Anti-inflammatory Models

The anti-inflammatory properties of cacospongionolide compounds observed in vitro have been corroborated in several in vivo animal models. These studies provide crucial evidence of the compounds' efficacy in a whole-organism context.

Mouse Ear Edema: The topical anti-inflammatory activity of cacospongionolide B has been demonstrated in the mouse ear edema model induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov This model is widely used to assess the ability of a compound to reduce acute inflammation and swelling.

Mouse Air Pouch Assay: This model, which mimics a localized inflammatory response, has been used to confirm the efficacy of cacospongionolide compounds in reducing leukocyte infiltration and the levels of inflammatory mediators. nih.gov In the zymosan-injected mouse air pouch, cacospongionolide B administered into the pouch led to a dose-dependent reduction in the levels of eicosanoids (PGE2 and LTB4) and TNF-α in the exudates. nih.govnih.gov Inhibition of iNOS and COX-2 expression, as well as the reduction of inflammatory mediators, was also confirmed in this model. nih.govnih.gov These results indicate that cacospongionolide B can effectively control the production of NO, PGE2, and TNF-α in vivo. nih.gov

These in vivo studies, particularly the mouse air pouch assay, have been instrumental in demonstrating that the anti-inflammatory effects of cacospongionolide compounds are likely dependent on the inhibition of NF-κB. nih.gov

Reduction of Leukocyte Infiltration and Inflammatory Mediator Levels

This compound has demonstrated notable anti-inflammatory effects by modulating key components of the inflammatory cascade. Research shows its efficacy in reducing the migration of leukocytes to inflamed sites and decreasing the levels of crucial inflammatory mediators. The compound's mechanism of action involves the suppression of pro-inflammatory enzymes and cytokines.

Studies have indicated that this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes. plos.org This inhibition leads to the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). As a consequence, the production of significant inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), is diminished.

Furthermore, this compound has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response. In vivo experiments, such as the mouse air pouch model, have corroborated these findings, confirming the compound's ability to decrease leukocyte infiltration and the concentration of these inflammatory mediators in the body. mdpi.com This model creates a localized inflammatory event, allowing for the direct measurement of cellular influx and mediator production. mdpi.comnih.gov The activity of this compound is related to that of other cacospongionolides, like Cacospongionolide B, which also reduce levels of PGE2 and TNF-α in similar models. nih.govnih.gov

Table 1: Effect of this compound on Inflammatory Mediators

| Mediator/Process | Effect | Mechanism of Action |

|---|---|---|

| Leukocyte Infiltration | Reduced | Confirmed in mouse air pouch model. |

| Nitric Oxide (NO) | Production Decreased | Suppression of iNOS expression via NF-κB inhibition. |

| Prostaglandin E2 (PGE2) | Production Decreased | Suppression of COX-2 expression via NF-κB inhibition. |

| Tumor Necrosis Factor-α (TNF-α) | Expression Suppressed | Inhibition of NF-κB activation. |

Cytotoxicity in Animal Models (e.g., Brine Shrimp, Fish Lethality)

The cytotoxic potential of this compound has been evaluated using general bioassays, including the brine shrimp (Artemia salina) and fish lethality tests. acs.orgnih.gov These assays serve as preliminary screens to assess the general toxicity of a compound. nih.govajpsonline.com

In a study detailing its initial isolation, this compound was tested for its lethality against brine shrimp and fish. acs.orgnih.gov The brine shrimp lethality assay is a simple, rapid, and inexpensive method for the preliminary assessment of cytotoxicity. ajchem-b.commdpi.com While the specific quantitative results (e.g., LC50 values) from the original study on this compound are not detailed in the provided abstracts, the research confirms that these toxicities were evaluated and reported. acs.orgnih.gov For context, the brine shrimp assay typically involves exposing the larvae to various concentrations of the test substance and determining the concentration that causes 50% mortality (LC50). nih.govmdpi.com

Table 2: Cytotoxicity Profile of this compound

| Assay | Organism | Finding |

|---|---|---|

| Brine Shrimp Lethality | Artemia salina | Activity Reported. acs.orgnih.gov |

| Fish Lethality | Not specified | Activity Reported. acs.orgnih.gov |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

Cacospongionolide F's structure can be broadly divided into two key domains: a polar γ-hydroxybutenolide head and a non-polar, lipophilic tail. acs.org Both regions play critical roles in modulating the compound's interaction with biological targets.

The γ-hydroxybutenolide ring is a characteristic feature of the cacospongionolide family and was initially considered a primary pharmacophore, or the key structural feature responsible for biological activity. nio.res.inresearchgate.netclockss.org This moiety is present in a wide range of bioactive marine natural products known for their anti-inflammatory, cytotoxic, and antimicrobial properties. nio.res.in However, further studies on related compounds have revealed a more nuanced role. For instance, preliminary SAR studies on Cacospongionolide B analogues showed that the γ-hydroxybutenolide moiety is not strictly essential for potent inhibition of bee venom secretory phospholipase A2 (sPLA2). acs.org Similarly, replacing this moiety in Cacospongionolide B with a furan (B31954) ring resulted in only a slight decrease in bioactivity, indicating that while important, it is not the sole determinant of activity. researchgate.net In this compound, this polar domain contributes to its interaction with biological targets, but its activity is a result of the interplay between this head and the lipophilic tail. acs.org

The lipophilic domain, consisting of a dehydrodecalin ring system in this compound, is crucial for its biological profile. acs.orgnih.gov Variations in this domain among the cacospongionolide congeners lead to different biological activities. acs.org SAR studies on analogues of the related compounds Cacospongionolide B and manoalide (B158911) have indicated that the lipophilic region can enhance both inhibitory activity and specificity. acs.org This non-polar tail is believed to facilitate the molecule's transport across cell membranes and its interaction with hydrophobic pockets in target enzymes. The specific arrangement of the bicyclic core in this compound, an isolabdane-type terpenoid, is distinct from the clerodane skeleton of Cacospongionolide E, contributing to differences in their biological profiles. acs.org

Comparative Analysis with Related Sesterterpenoids (e.g., Cacospongionolide B, Scalaradial, Manoalide)

Comparing this compound with other marine sesterterpenoids illuminates how subtle structural variations can lead to significant differences in biological function.

This compound and its relatives target various components of inflammatory and cell proliferation pathways, but with differing specificity and potency.

Cacospongionolide B: Shares a marine sponge origin with this compound but has been more extensively studied for its anti-inflammatory activity via inhibition of secretory phospholipase A2 (sPLA2). acs.org In contrast, primary data for this compound focuses more on its antimicrobial and general cytotoxic activities.

Scalaradial: This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. nih.govplos.org While both Scalaradial and this compound induce apoptosis, Scalaradial generally exhibits greater potency, with lower IC50 values in cell lines like T47D (breast carcinoma) and HCT116 (colon carcinoma). plos.org For example, in T47D cells, Scalaradial had an IC50 of 0.024 µM, whereas Cacospongionolide (referred to as CSP in the study, likely a mix containing cacospongionolides) had an IC50 of 0.030 µM. plos.org The enhanced potency of Scalaradial may be attributed to structural differences, including its specific γ-hydroxybutenolide moiety.

Manoalide: A well-known irreversible inhibitor of sPLA2. acs.org this compound, however, lacks reported sPLA2 inhibitory activity, distinguishing its mechanism from both Manoalide and Cacospongionolide B. This highlights a significant divergence in biological targets despite structural similarities.

| Compound | T47D (Breast Carcinoma) | A431 (Epidermoid Carcinoma) | HCT116 (Colon Carcinoma) | HeLa (Cervix Carcinoma) |

|---|---|---|---|---|

| Cacospongionolide | 0.030 µM | 0.089 µM | 3.697 µM | 4.302 µM |

| Scalaradial | 0.024 µM | 0.026 µM | 1.851 µM | 1.284 µM |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor influencing the biological activity of the cacospongionolides. acs.org The total synthesis of (−)-Cacospongionolide F was instrumental in unambiguously establishing its absolute and relative configuration. acs.org SAR studies on the related Cacospongionolide B have demonstrated that its biological activity is enantiospecific, meaning that one stereoisomer is significantly more active than its mirror image. researchgate.net The synthetic enantiomer of Cacospongionolide B showed half the phospholipase A2 inhibitory activity of the natural compound. researchgate.net This suggests that these molecules have specific, three-dimensional interactions with their biological targets. The diastereochemically divergent synthesis strategy used for this compound allows for the creation of different stereoisomers, which is essential for probing these structure-activity relationships and understanding how the precise spatial orientation of the lipophilic and polar domains dictates biological function. acs.org

Rational Design of Analogs for Enhanced Efficacy or Specificity

The rational design of analogues involves modifying the chemical structure of a lead compound like this compound to improve its therapeutic properties, such as increasing its activity, enhancing its selectivity for a specific target, or improving its bioavailability. researchgate.netrsc.org While specific examples of rationally designed this compound analogues are not extensively detailed in the reviewed literature, strategies applied to the closely related Cacospongionolide B provide a clear blueprint. researchgate.net Synthetic modifications have been made to Cacospongionolide B to increase its bioactivity and better understand its mechanism as an NF-κB inhibitor. researchgate.net

Advanced Research Methodologies and Computational Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and molecular biology. slideshare.netderpharmachemica.com These methods predict the interaction between a small molecule, such as Cacospongionolide F, and a target protein at the atomic level. derpharmachemica.comresearchgate.net The primary goal is to determine the preferred orientation of the ligand within the protein's active site and to estimate the strength of their binding, which is crucial for predicting the compound's potential biological activity. derpharmachemica.com

A molecular mechanics study has been utilized to highlight the dynamic behavioral differences between this compound and the structurally related compound, mamanuthaquinone. This type of analysis helps in understanding how subtle structural variations can influence the biological activity of a compound. The process typically involves several stages, starting with obtaining the three-dimensional structures of the ligand and the target protein, often from experimental methods like X-ray crystallography or through homology modeling if an experimental structure is unavailable. slideshare.netnih.gov Computational tools are then used to explore the possible binding poses of the ligand within the protein's active site, calculating a score for each pose to rank them based on their predicted binding affinity. derpharmachemica.comnih.gov These in silico studies are essential for rational drug design, helping to screen large libraries of compounds and prioritize candidates for further experimental testing. nih.govu-strasbg.fr

Cheminformatics Analyses of Natural Products

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, a practice that is central to modern drug discovery. u-strasbg.fr This field integrates chemistry, computer science, and information science to identify trends and relationships between chemical structures and their biological activities. For natural products like this compound, cheminformatics can be used to navigate the vast "chemical space" and identify novel compounds with therapeutic potential. u-strasbg.fr

Key activities in cheminformatics include the creation and management of molecular databases, calculation of molecular properties (descriptors), and the use of data mining techniques to uncover knowledge from large-scale screening data. u-strasbg.fr For instance, an analysis of a large set of inhibitors for a specific enzyme might involve calculating properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to understand the characteristics of active compounds. mdpi.com This information can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can forecast the activity of new, untested compounds. mdpi.com

Techniques for Validating Apoptosis-Specific Effects (e.g., Caspase Inhibition Experiments)

Apoptosis, or programmed cell death, is a critical process in normal development and disease. thermofisher.com A key characteristic of apoptosis is the activation of a family of proteases called caspases. mdpi.comnih.gov Therefore, validating that a compound induces cell death specifically through apoptosis often involves demonstrating the involvement of these enzymes.

A common method to confirm caspase-dependent apoptosis is through caspase inhibition experiments. This involves treating cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, in conjunction with the compound of interest. If the compound's ability to induce cell death is significantly reduced in the presence of the caspase inhibitor, it provides strong evidence that the cell death is occurring through a caspase-dependent apoptotic pathway.

Future Directions and Research Perspectives

Elucidating Underexplored Molecular Mechanisms

Cacospongionolide F belongs to a family of sesterterpenoids that have demonstrated significant biological activities, primarily anti-inflammatory and pro-apoptotic effects. Research on related compounds, such as Cacospongionolide B, has shown that these molecules can suppress the expression of inflammatory enzymes and cytokines like COX-2, iNOS, and TNF-α by inhibiting the activation of the nuclear factor-κB (NF-κB) pathway. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for the anti-inflammatory effects of these marine metabolites. nih.govnih.gov Additionally, cacospongionolides have been reported to induce apoptosis (programmed cell death) in various human cancer cell lines, an effect that is also linked to the modulation of the NF-κB pathway and the loss of mitochondrial transmembrane potential. nih.govresearchgate.net

However, the precise molecular interactions of this compound remain largely underexplored. Future research should focus on identifying its direct molecular targets. While inhibition of secretory phospholipase A2 (sPLA2) has been established for related compounds, the specific binding sites and the conformational changes induced by this compound are yet to be determined. nih.govresearchgate.net Further investigation is needed to elucidate its effects on upstream and downstream components of the NF-κB signaling cascade, such as IκB-α phosphorylation and the nuclear translocation of NF-κB subunits. nih.gov Understanding these nuanced mechanisms is crucial for a complete picture of its pharmacological profile.

Investigating Specificity and Selectivity in Biological Systems

The specificity and selectivity of a bioactive compound are paramount for its development as a therapeutic agent. For this compound, a key area of future investigation is its selectivity for different isoforms of its target enzymes. For instance, the phospholipase A2 (PLA2) family consists of several groups, including secretory PLA2 (sPLA2) and cytosolic PLA2 (cPLA2). Related compounds have shown preferential inhibition of human synovial sPLA2 over other types, such as pancreatic or venom-derived sPLA2s. nih.gov A comprehensive screening of this compound against a panel of human PLA2 isoforms is necessary to establish its selectivity profile.

This investigation should extend to its effects on other inflammatory pathways. While the focus has been on NF-κB, its potential interaction with other signaling pathways, such as MAP kinases (MAPK) or JAK-STAT, which also play significant roles in inflammation and cell proliferation, remains unknown. Determining the selectivity of this compound will help in predicting its potential therapeutic window and off-target effects. High selectivity for a specific target, such as a particular sPLA2 isoform implicated in a disease, would make it a more attractive candidate for drug development.

Exploring Potential Therapeutic Applications (Conceptual Framework)

Based on its known biological activities of anti-inflammation and apoptosis induction, this compound presents a conceptual framework for several potential therapeutic applications. nih.govrajournals.in Its potent anti-inflammatory properties, particularly the inhibition of sPLA2 and the NF-κB pathway, suggest its utility in managing chronic inflammatory diseases. nih.govresearchgate.net Conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain dermatological disorders, where these pathways are pathologically activated, could be potential targets.

Furthermore, the ability of related cacospongionolides to induce apoptosis in cancer cells opens avenues for its exploration as an anti-cancer agent. researchgate.net By promoting cell death in malignant cells, it could be investigated as a standalone therapy or as an adjunct to existing chemotherapy regimens for various cancers, including breast and colon carcinomas. nih.gov The dual mechanism of inhibiting inflammation—a known driver of tumor progression—and directly inducing cancer cell death makes it a particularly interesting candidate for oncological research.

| Potential Therapeutic Area | Rationale Based on Known Mechanisms |

| Chronic Inflammatory Diseases | Inhibition of key inflammatory mediators (sPLA2, NF-κB, COX-2, TNF-α). nih.govnih.gov |

| Oncology | Induction of apoptosis in cancer cells and inhibition of pro-survival signaling (NF-κB). nih.govresearchgate.net |

| Neuroinflammatory Disorders | Potential to modulate glial cell activation and inflammatory signaling in the central nervous system. |

Challenges in Natural Product Research and Development

The path from discovery to clinical application for marine natural products like this compound is fraught with significant challenges. One of the primary hurdles is the "supply problem." nih.gov These compounds are often isolated in very small quantities from their source organisms, making large-scale preclinical and clinical studies difficult. nih.govfrontiersin.org The complex chemical structures of many marine natural products present a formidable challenge for total chemical synthesis, which is often required for a sustainable supply. rajournals.innih.gov

Another major challenge lies in the intricate process of biological characterization and mechanism-of-action studies. The limited availability of the pure compound hinders extensive biological screening and target identification. nih.gov Furthermore, the marine environment is a complex ecosystem, and obtaining these natural products requires specialized and often difficult collection methods, raising concerns about sustainability and environmental impact. rajournals.inresearchgate.net Overcoming these obstacles requires interdisciplinary collaboration between marine biologists, chemists, and pharmacologists, as well as the development of innovative synthetic and biotechnological production methods. rajournals.in

Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly enhanced when used in combination with other bioactive compounds, a concept known as synergy. nih.govfrontiersin.org Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. researchgate.netresearchgate.net This approach is a promising strategy in modern pharmacology, particularly in treating complex multifactorial diseases like cancer and chronic inflammation.

Future research should explore the synergistic potential of this compound with other natural or synthetic compounds. For example, in an oncological context, combining this compound with a conventional cytotoxic drug could allow for lower doses of the chemotherapeutic agent, potentially reducing toxicity and side effects. nih.gov In treating inflammatory conditions, its combination with other anti-inflammatory agents that target different pathways could result in a more potent and comprehensive therapeutic effect. Investigating these combinations could unlock new therapeutic strategies and enhance the clinical applicability of this promising marine natural product.

Q & A

Q. What standardized assays are used to evaluate the apoptotic activity of Cacospongionionolide F in cancer cell lines?

The compound’s apoptotic effects are typically assessed via:

- Cell viability assays (e.g., MTT or XTT) to determine IC50 values across cell lines (e.g., T47D, HCT116). For example, IC50 values for Cacospongionolide F range from 0.03–4.49 µM depending on cell type .

- DNA fragmentation analysis using comet assays or diphenylamine reactions to quantify apoptosis-specific DNA breaks. In T47D cells, treatment with 10 µg/ml this compound increased DNA fragmentation by ~40% compared to controls .

- Morphological evaluation via phase-contrast microscopy to identify apoptotic hallmarks like membrane blebbing .

Q. How is this compound sourced and purified for experimental use?

The compound is extracted from marine sponges (e.g., Cacospongia scalaris) using organic solvents, followed by chromatographic purification (e.g., HPLC or TLC). Structural validation is performed via NMR and mass spectrometry . Researchers must ensure batch-to-batch consistency by reporting extraction yields (e.g., mg/g sponge tissue) and purity thresholds (>95%) in methodologies .

Q. What are the primary molecular targets of this compound in apoptotic pathways?

this compound induces apoptosis by:

- Disrupting mitochondrial transmembrane potential (ΔΨm) , a critical early apoptotic event .

- Upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic factors (e.g., Bcl-2) .

- Inhibiting NF-κB signaling, which is constitutively active in many cancers .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to resolve contradictions in this compound’s dose-response data?

Discrepancies in IC50 values (e.g., 0.03 µM in T47D vs. 4.49 µM in HeLa cells) may arise from:

- Cell line heterogeneity (e.g., differential expression of drug transporters or apoptotic regulators).

- Assay interference (e.g., solvent toxicity from DMSO; ensure solvent controls <10% viability impact ). Mitigation strategies include:

- Cross-validating results with orthogonal assays (e.g., flow cytometry for Annexin V/PI staining).

- Standardizing culture conditions (e.g., passage number, serum concentration) .

Q. What methodologies are recommended for studying this compound’s effects on mitochondrial dynamics?

Advanced approaches include:

Q. How should researchers address conflicting data on this compound’s selectivity for cancer vs. non-cancerous cells?

Limited selectivity data in existing literature necessitates:

- Comparative studies using non-cancerous cell lines (e.g., HEK293) under identical treatment conditions.

- Transcriptomic profiling (e.g., RNA-seq) to identify cancer-specific pathways targeted by the compound.

- Pharmacokinetic modeling to assess tissue distribution and off-target effects in vivo .

Data Presentation and Reproducibility Guidelines

Q. How can researchers validate apoptosis-specific effects vs. general cytotoxicity?

Use combination assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.